molecular formula C22H23NO4 B12508007 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid

Cat. No.: B12508007
M. Wt: 365.4 g/mol
InChI Key: WEIZUZAGVKXOOD-UHFFFAOYSA-N
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Description

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid has several applications in scientific research:

    Chemistry: Used in solid-phase peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the synthesis of peptide-based probes for studying protein interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. This selective deprotection allows for the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis where precise control over the sequence of amino acids is required .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid

InChI

InChI=1S/C22H23NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19-20H,1,4,13-14H2,2H3,(H,24,25)

InChI Key

WEIZUZAGVKXOOD-UHFFFAOYSA-N

Canonical SMILES

CN(C(CCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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